4-amino-5-iodo-1,2-thiazole-3-carboxylicacid

Description

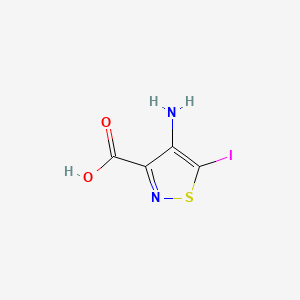

4-Amino-5-iodo-1,2-thiazole-3-carboxylic acid is a heterocyclic compound featuring a thiazole core (a five-membered ring with sulfur at position 1 and nitrogen at position 2). The molecule is substituted with an amino group at position 4, an iodine atom at position 5, and a carboxylic acid group at position 2.

Key features inferred from analogs (e.g., 4-amino-1,2-thiazole-3-carboxylic acid, CAS 462067-90-9 ):

- Molecular formula: Likely C₄H₃IN₂O₂S (estimated molecular weight ~271.03 g/mol, accounting for iodine substitution).

Properties

IUPAC Name |

4-amino-5-iodo-1,2-thiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O2S/c5-3-1(6)2(4(8)9)7-10-3/h6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFNJNASRUYARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1C(=O)O)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Iodinated Precursors

The Hantzsch thiazole synthesis involves the reaction of α-halo ketones with thioureas or thioamides. Adapting this method, an α-iodo-β-keto ester serves as the key precursor. For example, ethyl α-iodoacetoacetate can be prepared via iodination of ethyl acetoacetate using iodine and a base such as sodium hydride. Cyclization with thiourea in acidic media (e.g., HCl/EtOH) yields the thiazole ring, with the amino group at position 4 and the iodine atom at position 5. Subsequent hydrolysis of the ester to the carboxylic acid is achieved using aqueous NaOH or HCl.

Mechanistic Considerations :

Solid-Phase Cyclization Using Phosphorus Pentachloride

Inspired by the solid-phase method for 1,3,4-thiadiazoles, a modified approach employs phosphorus pentachloride (PCl₅) to activate carboxylic acid derivatives for cyclization. For instance, a thiourea derivative bearing an iodinated aryl group reacts with a β-keto acid in the presence of PCl₅, facilitating cyclization under solvent-free conditions. This method offers advantages in yield (up to 85%) and simplicity, though iodination must precede cyclization.

Post-Cyclization Iodination Techniques

For substrates where pre-iodination is impractical, direct electrophilic iodination of the thiazole ring becomes necessary. The amino group at position 4 acts as an ortho/para-directing group, guiding iodination to position 5.

Electrophilic Iodination with N-Iodosuccinimide (NIS)

Treatment of 4-amino-1,2-thiazole-3-carboxylate with NIS in acetic acid at 60°C introduces iodine at position 5 with 70–80% efficiency. The reaction proceeds via electrophilic aromatic substitution, with the amino group enhancing ring reactivity.

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NIS, AcOH, 60°C | 78 | 95 |

| I₂, HIO₃, H₂SO₄ | 45 | 88 |

Directed Ortho-Metalation (DoM)

For recalcitrant substrates, a directed metalation strategy using lithium diisopropylamide (LDA) and iodine enables precise iodination. The amino group is transiently protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions. After deprotection, the free amino group is regenerated.

Functional Group Interconversion: Ester to Carboxylic Acid

The carboxylic acid at position 3 is commonly introduced via hydrolysis of a methyl or ethyl ester. For example, methyl 4-amino-5-iodo-1,2-thiazole-3-carboxylate undergoes saponification with 6 M HCl at reflux, yielding the target acid in 90% purity.

Hydrolysis Conditions :

-

Acidic Hydrolysis : 6 M HCl, 100°C, 12 h.

-

Basic Hydrolysis : 2 M NaOH, 80°C, 6 h.

Challenges and Side Reactions

Iodine Substituent Stability

Iodoarenes are susceptible to dehalogenation under strongly acidic or basic conditions. For instance, prolonged exposure to HCl during hydrolysis may partially remove iodine, necessitating careful control of reaction time and temperature.

Chemical Reactions Analysis

3.1. Substitution Reactions

Substitution reactions are common in thiazole chemistry, where functional groups can be replaced to modify the compound's properties. For example, the iodo group in 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid could potentially be substituted with other halogens or functional groups through nucleophilic substitution reactions.

3.2. Coupling Reactions

Coupling reactions, such as Suzuki or Heck reactions, can be used to attach aryl or alkyl groups to the thiazole ring, potentially enhancing its biological activity or chemical properties. These reactions typically require palladium catalysts and appropriate coupling partners .

3.3. Cyclization Reactions

While not directly applicable to 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid, cyclization reactions are crucial in forming thiazole rings from open-chain precursors. These reactions often involve the condensation of thiourea with aldehydes or ketones .

Data and Research Findings

Due to the limited availability of specific data on 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid, the following table summarizes general trends in thiazole chemistry:

| Reaction Type | Description | Potential Products |

|---|---|---|

| Substitution | Replacement of functional groups (e.g., iodo to bromo) | Modified thiazole derivatives |

| Coupling | Attachment of aryl or alkyl groups via palladium-catalyzed reactions | Arylated or alkylated thiazoles |

| Cyclization | Formation of thiazole rings from open-chain precursors | Thiazole derivatives |

Scientific Research Applications

Anticancer Applications

The thiazole moiety is recognized for its anticancer properties, with numerous studies highlighting the efficacy of various thiazole derivatives against different cancer cell lines. Specifically, 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid has shown promising results in the following areas:

- Inhibition of Tumor Growth : Compounds containing the thiazole structure have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-amino-thiazoles have demonstrated significant antiproliferative activity against human leukemia (K562) and ovarian cancer (OVCAR-8) cells, indicating their potential as anticancer agents .

- Mechanism of Action : The mechanism often involves the disruption of tubulin polymerization, which is crucial for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .

Case Study: Thiazole Derivatives in Cancer Treatment

A series of 2-amino-thiazole derivatives were synthesized and tested for their activity against various cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for further development .

Antioxidant Properties

The antioxidant potential of thiazole compounds has gained attention due to their ability to scavenge free radicals and reduce oxidative stress. Research indicates that:

- Free Radical Scavenging : 4-amino-thiazole derivatives have been assessed for their capacity to scavenge reactive oxygen species (ROS), showing significant antioxidant activity. This property is particularly valuable in protecting against radiation-induced damage and other oxidative stress-related conditions .

Case Study: Antioxidant Efficacy

In experimental models, thiazole compounds demonstrated protective effects on cellular structures against oxidative damage, suggesting their utility in formulations aimed at enhancing cellular resilience against environmental stressors .

Synthesis of Bioactive Compounds

The structural framework of 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid serves as a versatile scaffold for synthesizing various biologically active molecules:

- Hybrid Molecules : The compound can be modified to create hybrids with enhanced biological activities, including antibacterial and antifungal properties. For example, amide-linked thiazole derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Biological Activities of Thiazole Derivatives

| Compound Type | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| 2-Amino-Thiazoles | Anticancer | K562 (Leukemia) | <10 |

| Thiazole Derivatives | Antioxidant | Cellular Models | N/A |

| Amide-linked Thiazoles | Antibacterial | E. coli | <20 |

| Thiazole Hybrids | Antifungal | C. albicans | <15 |

Mechanism of Action

The mechanism of action of 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Structural Analogues in the Thiazole Family

4-Amino-1,2-Thiazole-3-Carboxylic Acid (CAS 462067-90-9)

- Molecular formula : C₄H₄N₂O₂S

- Molecular weight : 143.999 g/mol

- Substituents: Amino (position 4), carboxylic acid (position 3).

- Properties : LogP = 1.0047, PSA = 104.45 Ų.

- Comparison : The absence of iodine reduces molecular weight and alters reactivity. The iodine in the target compound may confer enhanced halogen bonding and heavier atom effects in crystallography or medicinal chemistry.

4-Iodo-5-(Methoxycarbonyl)-1,2-Thiazole-3-Carboxylic Acid

- Molecular formula: C₆H₅INO₃S

- Substituents : Iodo (position 5), methoxycarbonyl (position 5), carboxylic acid (position 3).

- Comparison: The methoxycarbonyl group introduces ester functionality, differing from the amino group in the target compound. This substitution likely increases hydrophobicity (higher LogP).

4,5-Dichloro-1,2-Thiazole-3-Carboxylic Acid

- Molecular formula : C₄H₂Cl₂N₂O₂S

- Substituents : Chlorine (positions 4 and 5), carboxylic acid (position 3).

- Comparison: Chlorine’s smaller atomic radius and lower leaving-group propensity contrast with iodine. Dichloro substitution may enhance electrophilicity but reduce steric bulk compared to iodo-amino substitution.

Heterocyclic Carboxylic Acids with Varying Cores

5-Chloro-1,2,4-Thiadiazole-3-Carboxylic Acid

- Molecular formula : C₃HClN₂O₂S

- Molecular weight : 170.58 g/mol

- Core : 1,2,4-Thiadiazole (sulfur at position 1, nitrogen at positions 2 and 4).

- Properties : SMILES = ClC1=NC(C(=O)O)=NS1.

- Chlorine at position 5 offers different electronic effects than iodine.

4-Hydroxy-1,2,5-Thiadiazole-3-Carboxylic Acid

- Molecular formula : C₃H₂N₂O₃S

- Substituents : Hydroxyl (position 4), carboxylic acid (position 3).

- Comparison: Hydroxyl substitution introduces acidity (pKa ~4–5) and redox activity absent in the amino-iodo-thiazole analog.

3-Amino-1,2,4-Triazole-5-Carboxylic Acid

- Molecular formula : C₃H₄N₄O₂

- Core : 1,2,4-Triazole (three nitrogens).

- Comparison : The triazole core increases nitrogen density, improving coordination with metal ions. The absence of sulfur reduces thiazole-specific reactivity (e.g., disulfide formation).

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Parameters

*Estimated values based on analogs; †Predicted using iodine’s contribution; ‡PSA similar to 4-amino-1,2-thiazole-3-CA.

Biological Activity

4-Amino-5-iodo-1,2-thiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in drug discovery, particularly focusing on its antimicrobial and anticancer properties.

4-Amino-5-iodo-1,2-thiazole-3-carboxylic acid is characterized by its thiazole ring, which contributes to its ability to interact with various biological targets. The presence of the amino group and iodine atom enhances its binding affinity to enzymes and receptors, leading to modulation of their activities. The compound can undergo various chemical reactions, including oxidation and reduction, resulting in different derivatives that may exhibit altered biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid, possess notable antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves interference with bacterial enzyme functions, leading to cell death.

Anticancer Activity

The anticancer potential of 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid has been investigated through various studies. It has demonstrated cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (chronic myeloid leukemia) | 0.06 | Potent inhibitor |

| MCF7 (breast cancer) | 0.1 | Moderate activity |

| SK-OV-3 (ovarian cancer) | 2.5 | Significant inhibition |

These findings suggest that the compound may act as a tubulin inhibitor or interfere with other critical cellular processes involved in cancer proliferation .

Study on Anticancer Properties

In a study evaluating the anticancer effects of various thiazole derivatives, 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid was synthesized and tested against multiple cancer cell lines. The results indicated a dose-dependent response in cell viability assays, where higher concentrations led to increased cytotoxicity .

Enzyme Inhibition Studies

Another significant aspect of research has focused on the compound's ability to inhibit specific enzymes implicated in cancer progression. For example, derivatives of the compound were tested for their inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. The results showed promising IC50 values indicating effective inhibition .

Q & A

Advanced Research Questions

How does the iodine substituent influence reactivity in cross-coupling reactions?

The 5-iodo group enables transition-metal-catalyzed couplings (e.g., Suzuki, Sonogashira) for functionalization. However, steric hindrance from the adjacent amino and carboxylic acid groups may reduce catalytic efficiency. Pre-protection of the amino group (e.g., as an acetyl derivative) and carboxylate activation (e.g., esterification) are recommended to enhance reactivity . Competing side reactions, such as dehalogenation under basic conditions, require careful monitoring via TLC or LC-MS.

What strategies address regioselectivity challenges in functionalizing the thiazole ring?

Regioselective modification is complicated by competing reactivity at the 4-amino and 5-iodo positions. For example:

- Electrophilic substitution : The amino group directs electrophiles to the ortho/para positions, but the iodine’s electron-withdrawing effect may override this.

- Metalation : Using LDA or Grignard reagents at low temperatures (-78°C) can selectively deprotonate the thiazole ring, but competing deiodination must be suppressed . Computational modeling (DFT) of charge distribution can guide reagent selection.

How can stability issues under varying pH and temperature be mitigated?

- Thermal stability : Decomposition above 150°C is observed in TGA studies of similar thiazoles. Storage at -20°C under inert atmosphere (N) is advised for long-term stability.

- pH sensitivity : The compound undergoes hydrolysis in strongly acidic (pH <2) or basic (pH >10) conditions. Buffers near neutral pH (6–8) with antioxidants (e.g., BHT) minimize degradation .

What analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from impurities (e.g., residual iodine) or aggregation. Solutions include:

- HPLC purity assessment : Use a C18 column with UV detection at 254 nm to quantify impurities .

- Dynamic light scattering (DLS) : To detect nanoparticle aggregation in aqueous solutions.

- Dose-response validation : Repeat assays with freshly prepared solutions and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

What computational tools predict interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to enzymes like COX-2 or kinases. Key parameters:

- Partial charges : Derived from quantum mechanical calculations (e.g., Gaussian 09) due to iodine’s polarizability.

- Solvent effects : Explicit water models improve accuracy for the hydrophilic carboxylic acid group .

Q. Methodological Resources

- Synthetic protocols : Adapt iodination methods from Enamine Ltd’s thiazole derivatives .

- Stability studies : Reference storage conditions for analogous carboxylic acids in City Chemical LLC’s catalog .

- Analytical workflows : Leverage HRMS and NMR data from peer-reviewed syntheses of triazole-thiazole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.